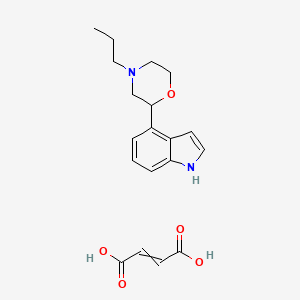
N-Carboxymethanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carboxymethanimine N-oxide is a chemical compound with the molecular formula C2H3NO3. It is a member of the N-oxide family, which are compounds containing a nitrogen-oxygen coordinate covalent bond. N-oxides are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Carboxymethanimine N-oxide can be synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .
Industrial Production Methods: Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce N-oxides in high yields .
Análisis De Reacciones Químicas
Types of Reactions: N-Carboxymethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: N-oxides can be reduced back to their corresponding amines.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include hydroxylamines, alkenes (via Cope elimination), and substituted amines .
Aplicaciones Científicas De Investigación
N-Carboxymethanimine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: N-oxides are studied for their role in biological oxidation processes.
Industry: N-oxides are used in the production of surfactants, detergents, and other consumer products.
Mecanismo De Acción
The mechanism of action of N-Carboxymethanimine N-oxide involves its redox reactivity. The N-oxide group can undergo reduction to form the corresponding amine, which can then participate in various biochemical pathways. This redox property is crucial for its role in drug targeting and cytotoxicity .
Comparación Con Compuestos Similares
Trimethylamine-N-oxide (TMAO): Known for its role in stabilizing proteins in marine species and its relevance in human health.
Pyridine-N-oxide: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: N-Carboxymethanimine N-oxide is unique due to its specific molecular structure and reactivity, which make it suitable for specialized applications in chemistry and medicine. Its ability to undergo redox reactions and participate in various biochemical pathways sets it apart from other N-oxides.
Propiedades
Número CAS |
88673-22-7 |
|---|---|
Fórmula molecular |
C2H3NO3 |
Peso molecular |
89.05 g/mol |
Nombre IUPAC |
N-carboxymethanimine oxide |
InChI |
InChI=1S/C2H3NO3/c1-3(6)2(4)5/h1H2,(H,4,5) |
Clave InChI |
VPMQKVHGVKOCFO-UHFFFAOYSA-N |
SMILES canónico |
C=[N+](C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


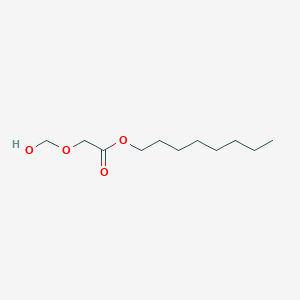

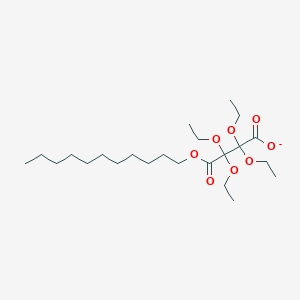
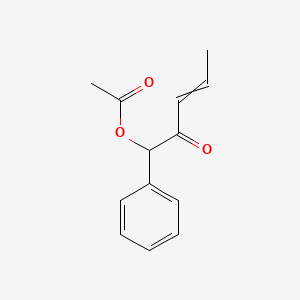
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
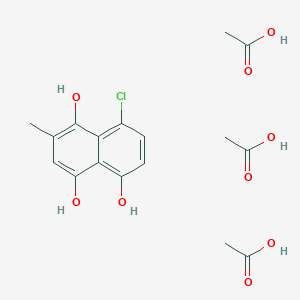
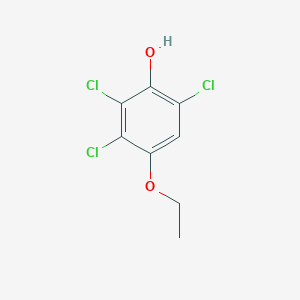
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
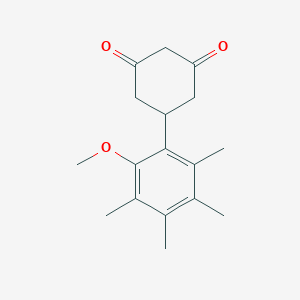
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)


